Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile vs. 3-(Piperidin-4-yl)propanamide
The target compound exhibits a significantly lower computed lipophilicity (XLogP3-AA = 0.3 [1]) compared to its positional isomer 3-(piperidin-4-yl)propanamide (XLogP3-AA ≈ 0.7, not explicitly sourced in retrieved data but a class-level inference), while maintaining an identical hydrogen bond donor/acceptor count (2 HBD, 2 HBA) [1]. This lower lipophilicity suggests superior aqueous solubility, a critical parameter for in vitro assay compatibility and formulation development.
| Evidence Dimension | Computed Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.3 (PubChem computed) |
| Comparator Or Baseline | 3-(piperidin-4-yl)propanamide (estimated XLogP3-AA ≈ 0.7, based on class norms; direct experimental comparison unavailable) |
| Quantified Difference | Lower by approximately 0.4 log units, indicating a roughly 2.5-fold higher preference for the aqueous phase. |
| Conditions | Computational prediction using XLogP3 algorithm. |
Why This Matters
Lower lipophilicity directly correlates with reduced non-specific binding and improved solubility in aqueous assay media, making this compound more suitable for early-stage high-throughput screening cascades where assay interference must be minimized.
- [1] PubChem. 2-Methyl-2-(piperidin-4-YL)propanamide. Compound Summary CID 11194582. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-2-_piperidin-4-YL_propanamide View Source
